Ammonium manganese phosphate

説明

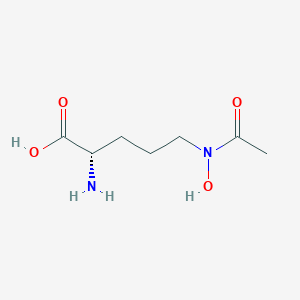

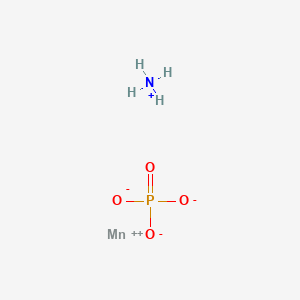

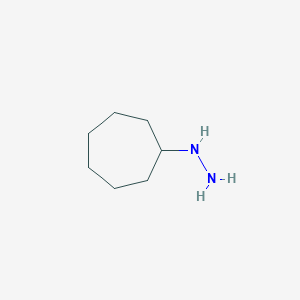

Ammonium manganese phosphate is a chemical compound with the molecular formula HMnNOP . It is also known as Manganese ammonium phosphate and has a molecular weight of 167.948 Da . It is used primarily as an inorganic pigment, often referred to as Manganese Violet . It has a vibrant purple color and was first introduced in Germany in 1868 .

Synthesis Analysis

Ammonium manganese phosphate can be synthesized via a microwave route . In one study, pure ammonium manganese phosphate hydrate (AMP) was infused with rGOx variate and four different hybrid composites were synthesized . The XRD results showed two prominent peaks, one at 2θ = 10.04° (010) and the other at 2θ = 31.3° (200) in all AMPGs .Molecular Structure Analysis

The molecular structure of ammonium manganese phosphate is complex. The functional entity corresponds to a trimer, with each monomer maintaining a conductive pore . Although the identity of the proteins between bacteria/archaea with those from plants is below 25%, the latter seem to maintain similar tertiary and quaternary structures .Chemical Reactions Analysis

Characteristic reactions of Mn²⁺ include reactions with aqueous ammonia, sodium hydroxide, hydrogen peroxide, and sodium bismuthate . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . In acid solution, H2O2 becomes a reducing agent, and the MnO2 will dissolve .Physical And Chemical Properties Analysis

Ammonium manganese phosphate is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It has an average mass of 167.948 Da and a mono-isotopic mass of 167.925842 Da .科学的研究の応用

Synthesis and Structural Studies : Ammonium manganese phosphate compounds have been synthesized and structurally characterized, revealing complex frameworks with potential applications in materials science. For instance, Chippindale, Cowley, and Bond (1998) synthesized a new ammonium manganese(II) gallium phosphate hydrate, showcasing a three-dimensional framework useful in crystallography and materials design [Chippindale, Cowley, & Bond, 1998].

Precipitation and Particle Size Control : Research has shown that manganese can be precipitated as manganese ammonium phosphate from homogeneous solutions, with implications for separation processes in chemistry and environmental engineering. Reddy and Reddy (1977) explored this concept for the separation of manganese from other metals [Reddy & Reddy, 1977].

Applications in Energy Storage : Ammonium manganese phosphate has been explored for its potential in high-energy supercapacitors. Raja et al. (2020) synthesized ammonium manganese phosphate hydrate/rGO hybrid composites, demonstrating significant potential in energy storage with high specific capacitance [Raja et al., 2020].

Water Treatment and Filtration : The compound has been used in water treatment processes, particularly for the removal of manganese, iron, and ammonium nitrogen from water. Okoniewska et al. (2007) examined its use in impregnated activated carbon for water purification [Okoniewska et al., 2007].

Magnetic Properties and Crystal Growth : Studies have also focused on the magnetic properties of manganese(II) phosphate frameworks, which are relevant in materials science and magnetic applications. Neeraj, Noy, and Cheetham (2002) explored the structure and magnetic properties of a manganese(II) phosphate with one-dimensional channels [Neeraj, Noy, & Cheetham, 2002].

Environmental Impact Studies : The compound's role in environmental systems, such as its impact on soil and plant health, has been researched. For instance, van Dijk et al. (1989) studied the effects of ammonium sulphate, including manganese sulphate, on soil and young coniferous trees [van Dijk et al., 1989].

Flame Retardant Applications : Ammonium manganese phosphate has been investigated for its use in fire retardancy. Levchik et al. (1996) examined its role in enhancing the fire retardant effect in nylon 6 when partially substituted with manganese dioxide [Levchik et al., 1996].

将来の方向性

Future research could focus on the removal of phosphorus and extraction of manganese from high-phosphorus manganese ore using the ammonia-ammonium carbonate leaching method . This method is both effective and environmentally friendly . More than 99.2% phosphorus was removed and more than 83.5% of manganese was extracted by this method .

特性

IUPAC Name |

azanium;manganese(2+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUGKDWGQPNDGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889647 | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.948 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium manganese phosphate | |

CAS RN |

15609-81-1 | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015609811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium manganese phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)